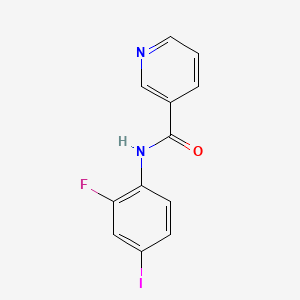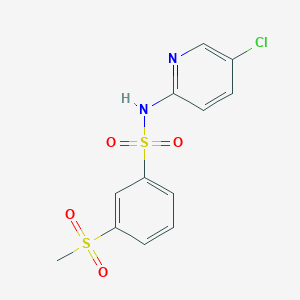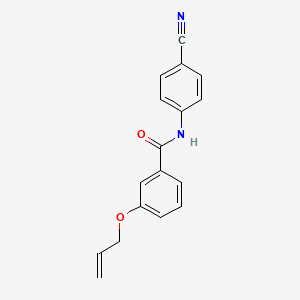![molecular formula C14H14BrN3O3S B4405559 N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4405559.png)
N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide, also known as BAY-678, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and inflammation.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide works by inhibiting the activity of a protein called Aurora A kinase. This protein is involved in cell division and is often overexpressed in cancer cells. By inhibiting Aurora A kinase, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of other kinases, including JAK2 and FLT3. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide in lab experiments is its specificity for Aurora A kinase. This allows researchers to target this particular protein without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and toxicity profile of this compound.
Orientations Futures
There are a number of potential future directions for research on N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Additionally, researchers may investigate the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to determine the potential use of this compound in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-18(2)22(20,21)12-6-3-10(4-7-12)14(19)17-13-8-5-11(15)9-16-13/h3-9H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDZFHTUWMRCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4405480.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4405486.png)

![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4405495.png)
![1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405525.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4405532.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)

![4-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4405551.png)

![N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4405566.png)
![N-allyl-2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4405574.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4405575.png)
